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molecular formula C10H12N4S B8465808 5-(2,6-Dimethylpyrimidin-4-yl)-4-methylthiazol-2-amine

5-(2,6-Dimethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B8465808
M. Wt: 220.30 g/mol
InChI Key: LXKDCGONIQLVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

This material is prepared by reaction of 1-bromo-1-(2,6-dimethyl-pyrimidin-4-yl)-propan-2-one with thiourea following the procedure described for intermediate AC4.
Name
1-bromo-1-(2,6-dimethyl-pyrimidin-4-yl)-propan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([CH3:13])[N:7]=1)[C:3](=O)[CH3:4].[NH2:14][C:15]([NH2:17])=[S:16]>>[CH3:13][C:8]1[N:7]=[C:6]([C:2]2[S:16][C:15]([NH2:17])=[N:14][C:3]=2[CH3:4])[CH:11]=[C:10]([CH3:12])[N:9]=1

Inputs

Step One
Name
1-bromo-1-(2,6-dimethyl-pyrimidin-4-yl)-propan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C)=O)C1=NC(=NC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=N1)C1=C(N=C(S1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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